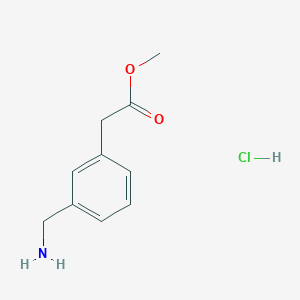

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Description

BenchChem offers high-quality Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHVOECKJGGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611193 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197792-60-2 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride: Properties, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 197792-60-2), a key organic compound utilized in medicinal chemistry and organic synthesis. The document details its core physicochemical properties, with a central focus on the determination and significance of its molecular weight. Furthermore, it outlines validated protocols for its synthesis, purification, and analytical characterization using modern spectroscopic and chromatographic techniques. The guide also explores its applications as a versatile building block in drug discovery and development, offering researchers and scientists a thorough reference for its effective use.

Core Physicochemical Properties

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an ester class organic compound.[1] Its structure consists of a phenyl ring substituted with an aminomethyl group and a methyl acetate group at the meta position, and it is supplied as a hydrochloride salt to improve stability and handling.

Chemical Structure and Formula

The chemical structure and key identifiers for this compound are summarized below.

-

IUPAC Name: methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride[1]

-

Canonical SMILES: COC(=O)CC1=CC(=CC=C1)CN.Cl[1]

Molecular Weight: The Cornerstone of Chemical Identity

The molecular weight is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution mass spectrometry. For a research compound, it's essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element).

| Parameter | Value | Significance |

| Average Molecular Weight | 215.67 g/mol [1] | Used for gravimetric analysis and calculating molar equivalents in synthesis. |

| Alternate Reported Weight | 215.68 g/mol [2] | Slight variations in reported values are common across suppliers. |

| Monoisotopic Mass | 215.071305 Da (Calculated) | Critical for accurate mass determination in high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

Table 1: Molecular Weight and Mass Data.

The hydrochloride salt form contributes significantly to the overall molecular weight and is crucial for the compound's stability and solubility characteristics.

Physical Properties

The compound is typically supplied as a white solid and should be stored at room temperature.[2] Its functional groups—an ester, a primary amine (as a hydrochloride salt), and an aromatic ring—dictate its reactivity and solubility, making it soluble in polar organic solvents.

Synthesis and Purification

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

General Synthetic Pathway

A common synthetic approach involves the use of starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.[1] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) to drive the reaction to completion.[1]

Protocol: Purification by Recrystallization

Causality: Recrystallization is a powerful purification technique for crystalline solids. It operates on the principle that the solubility of a compound increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Step-by-Step Methodology:

-

Solvent Selection: Screen various polar organic solvents (e.g., isopropanol, ethanol) to find one that provides a significant solubility differential with temperature.

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The purity should be confirmed analytically.

Analytical Validation and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and structural integrity of the synthesized compound.

Workflow for Analytical Characterization

Sources

The Versatile Scaffolding of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride in Modern Organic Synthesis

Abstract

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride has emerged as a pivotal bifunctional building block in the landscape of organic synthesis, particularly within the realms of medicinal chemistry and materials science. This technical guide delves into the core utility of this compound, elucidating its reactivity and showcasing its application in the construction of complex molecular architectures. By examining key synthetic transformations, including amide bond formation, reductive amination, and its role as a precursor to sophisticated linker technologies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential. Through detailed protocols and mechanistic insights, we aim to empower chemists to leverage the unique structural attributes of this versatile reagent in their synthetic endeavors.

Introduction: Unveiling a Bifunctional Linchpin

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, with the chemical formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 215.68 g/mol , is an organic ester possessing two key functional groups: a primary amine (as its hydrochloride salt) and a methyl ester.[1] This dual functionality, strategically positioned on a phenylacetic acid scaffold, makes it an exceptionally valuable intermediate for introducing a substituted benzyl motif into target molecules. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a variety of chemical transformations.

Its significance is particularly pronounced in the field of drug discovery, where the phenylacetic acid core is a common feature in a number of bioactive molecules.[2] Furthermore, the aminomethyl group provides a reactive handle for derivatization, allowing for the facile construction of amides, sulfonamides, and secondary or tertiary amines. The methyl ester, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or be subjected to nucleophilic attack to generate a diverse array of derivatives.[1]

This guide will explore the practical applications of this compound, moving beyond theoretical reactivity to provide actionable, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| CAS Number | 197792-60-2 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Appearance | White to off-white solid | Generic supplier data |

| Solubility | Soluble in water, methanol, and DMSO | Generic supplier data |

Handling and Storage: As a hydrochloride salt, the compound is generally stable under ambient conditions. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. For reactions requiring the free amine, a neutralization step with a suitable base is necessary.

Core Synthetic Applications

The synthetic utility of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is primarily derived from the orthogonal reactivity of its amine and ester functionalities.

Amide Bond Formation: A Gateway to Bioactive Molecules

The primary amine of the title compound readily participates in amide coupling reactions with carboxylic acids, acid chlorides, and other activated acyl species. This transformation is fundamental in the synthesis of a vast array of pharmaceuticals and biologically active compounds.

Causality in Protocol Design: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired reaction conditions. For simple, robust couplings, the use of an acid chloride is often efficient. However, for more delicate substrates or to minimize side reactions, peptide coupling reagents are preferred. The inclusion of a non-nucleophilic base is essential to liberate the free amine from its hydrochloride salt and to neutralize the acid generated during the reaction.

Experimental Protocol: General Procedure for Amide Coupling

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Amine Liberation: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq.), and stir the mixture at room temperature for 15-30 minutes.

-

Activation and Coupling:

-

Method A (Acid Chloride): Cool the reaction mixture to 0 °C and add the desired acid chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Method B (Peptide Coupling): To a separate flask containing the carboxylic acid (1.1 eq.) in an anhydrous solvent, add a peptide coupling reagent such as HATU (1.1 eq.) and a base like DIPEA (2.2 eq.). Stir for 10-15 minutes to form the activated ester, then add this mixture to the solution of the free amine.

-

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted benzamide derivative.

Reductive Amination: Forging C-N Bonds

The primary amine can undergo reductive amination with aldehydes and ketones to yield secondary amines. This reaction provides a powerful method for introducing a variety of substituents at the nitrogen atom.

Causality in Protocol Design: The choice of reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride is often the reagent of choice as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce the ester functionality. The reaction is typically carried out in a slightly acidic medium to facilitate iminium ion formation.

Experimental Protocol: General Procedure for Reductive Amination

-

Preparation: To a solution of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild acid catalyst like acetic acid (0.1 eq.).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC or LC-MS). Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to yield the desired secondary amine.

Precursor to PROTAC Linkers: A Modern Application

A significant and contemporary application of the phenylacetic acid scaffold lies in the development of Proteolysis Targeting Chimeras (PROTACs). The corresponding carboxylic acid, 2-(3-(aminomethyl)phenyl)acetic acid, serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[3] Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a direct precursor to this important linker.

The synthesis of PROTACs often involves the initial hydrolysis of the methyl ester to the free carboxylic acid, which is then coupled to one of the PROTAC components. The aminomethyl group can be protected and later deprotected for coupling to the second component, or it can be directly used for conjugation.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride also lends itself to the construction of heterocyclic systems. For instance, intramolecular cyclization or intermolecular condensation reactions can lead to the formation of lactams and other nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry.

Conclusion

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a potent and versatile building block in the arsenal of the modern organic chemist. Its value is underscored by the orthogonal reactivity of its amine and ester functionalities, which enables a wide range of synthetic transformations. From the straightforward synthesis of amides and secondary amines to its crucial role as a precursor in the burgeoning field of PROTACs, this compound offers a reliable and efficient means of introducing a key structural motif into complex molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, facilitating the innovative application of this valuable reagent in their synthetic campaigns.

References

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank 2024, 2024(1), m1837. [Link]

Sources

A-Technical-Guide-to-Methyl-2-(3-(aminomethyl)phenyl)acetate-hydrochloride-in-Drug-Development

A Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic compound with the molecular formula C₁₀H₁₄ClNO₂.[1] While not a drug itself, its chemical structure, featuring a phenyl ring substituted with aminomethyl and methyl acetate groups, makes it a valuable starting material, or scaffold, for the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and, most importantly, its potential applications as a scaffold in drug discovery. We will explore a hypothetical, yet scientifically grounded, drug development workflow starting from this molecule, including derivatization strategies, screening protocols, and lead optimization. This document serves as a practical resource for researchers looking to leverage phenylacetic acid derivatives in their drug development programs.

Introduction: The Role of Scaffolds in Drug Discovery

Modern drug discovery often relies on the principle of scaffold-based design. A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This approach allows for the systematic exploration of the chemical space around a core structure to identify molecules with desired biological activities and physicochemical properties.

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an excellent example of such a scaffold. Its constituent parts—a phenyl ring, a primary amine, and a methyl ester—offer multiple points for chemical modification, making it a versatile building block for creating diverse molecular architectures.[1] Phenylacetic acid derivatives, in general, are found in a wide range of biologically active compounds, highlighting the potential of this structural motif.[2][3]

Physicochemical Properties and Synthesis

A thorough understanding of the starting material is fundamental to any drug discovery program.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule[1] |

| Molecular Weight | 215.68 g/mol | Smolecule[1] |

| Appearance | White solid | Chemicalbook[4] |

| IUPAC Name | methyl 2-(3-aminophenyl)acetate;hydrochloride | PubChem[5] |

| CAS Number | 197792-60-2 | Chemicalbook[4] |

Synthesis

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is typically achieved through a multi-step process. One common route involves the reaction of methyl 2-bromoacetate with 3-(aminomethyl)phenylboronic acid.[1]

Protocol 1: Synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-(aminomethyl)phenylboronic acid (1.0 eq) and a suitable palladium catalyst in a degassed solvent such as dioxane.

-

Addition of Reagents: Add methyl 2-bromoacetate (1.1 eq) and a base (e.g., potassium carbonate, 2.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-6 hours.[1]

-

Work-up: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified methyl 2-(3-(aminomethyl)phenyl)acetate in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.[6]

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Scaffold-Based Drug Design and Derivatization

The true potential of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride lies in its versatility as a scaffold. The primary amine and the methyl ester are key functional groups for derivatization.

Derivatization of the Amine Group

The primary amine can be readily modified through various reactions, including:

-

Amide Formation: Reaction with acid chlorides or activated carboxylic acids to form amides. This is a common strategy to introduce a wide range of substituents.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, a functional group present in many commercial drugs.[1]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Derivatization of the Ester Group

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for modification.

Hypothetical Drug Development Workflow

This section outlines a hypothetical workflow for developing a novel drug candidate starting from our scaffold. For this example, we will aim to develop a novel inhibitor of a hypothetical kinase, "Kinase X," implicated in a specific cancer.

Caption: A hypothetical workflow for drug development.

Phase 1: Hit Identification

-

Library Synthesis: A combinatorial library of amide derivatives will be synthesized by reacting Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with a diverse set of commercially available carboxylic acids.

-

High-Throughput Screening (HTS): The library will be screened against Kinase X using a biochemical assay (e.g., a luminescence-based kinase assay) to identify initial "hits" with inhibitory activity in the micromolar range.

Protocol 2: High-Throughput Kinase Assay

-

Plate Preparation: Add 5 µL of each library compound (at a concentration of 10 µM in DMSO) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add 5 µL of a solution containing Kinase X and its substrate to each well.

-

ATP Addition: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add a detection reagent that measures the amount of ADP produced (luminescence-based).

-

Data Analysis: Read the luminescence signal and calculate the percent inhibition for each compound.

Phase 2: Lead Optimization

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of the initial hits to understand the relationship between chemical structure and biological activity. The goal is to improve potency to the nanomolar range.

-

In Vitro ADME/Tox Assays: Profile the most promising compounds for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for potential toxicity.

Phase 3: Preclinical Development

-

In Vivo Efficacy: Test the lead compound in an animal model of the target disease (e.g., a mouse xenograft model for cancer).

-

Regulatory Toxicology: Conduct formal toxicology studies to assess the safety of the drug candidate before it can be tested in humans.

Conclusion

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a valuable and versatile scaffold for drug discovery. Its readily modifiable functional groups allow for the creation of large and diverse compound libraries. By following a systematic drug development workflow, from hit identification to preclinical development, it is possible to leverage this scaffold to discover and develop novel therapeutics for a wide range of diseases. The hypothetical workflow presented in this guide provides a roadmap for researchers looking to embark on such a program.

References

-

PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. [Link]

-

PubChem. Phenyl acetate. [Link]

-

Wikipedia. Methyl phenylacetate. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

MDPI. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. [Link]

-

ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

- Google Patents.

-

PMC. Prodrugs for Amines. [Link]

-

PMC. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

PubMed. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors. [Link]

- Google Patents. US20180237377A1 - Process for the Synthesis of Melphalan and the Hydrochloride Salt.

-

PubMed. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. [Link]

-

TSI Journals. Studies on enaminones. [Link]

Sources

- 1. Buy Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | 197792-60-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. METHYL 2-(3-(AMINOMETHYL)PHENYL)ACETATE HYDROCHLORIDE | 197792-60-2 [chemicalbook.com]

- 5. Methyl 2-(3-aminophenyl)acetate hydrochloride | C9H12ClNO2 | CID 44119610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

The Versatile Building Block: A Technical Guide to Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride in Material Science and Drug Discovery

This guide provides an in-depth technical exploration of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, a versatile bifunctional molecule poised at the intersection of advanced material science and innovative drug development. For researchers, chemists, and pharmaceutical scientists, this document elucidates the core chemical attributes, synthetic utility, and potential applications of this compound, moving beyond a simple datasheet to offer field-proven insights and predictive applications based on its unique structural characteristics.

Core Molecular Architecture and Chemical Reactivity

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride, with the CAS Number 197792-60-2, is an organic ester featuring a primary aminomethyl group and a methyl ester functionality on a phenyl ring.[1] This distinct arrangement of reactive sites makes it a valuable intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

| Appearance | White solid | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The primary amine serves as a nucleophilic center, readily undergoing reactions such as acylation, alkylation, and condensation. The methyl ester, on the other hand, is susceptible to hydrolysis or amidation, offering another avenue for molecular elaboration. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Applications in Advanced Polymer Synthesis

The bifunctional nature of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride makes it an ideal monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the flexible acetate linker can impart improved solubility and processability to the resulting polymers compared to their more rigid counterparts.

Synthesis of Novel Polyamides

The primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can react with diacyl chlorides to form polyamides. The resulting polymers would feature pendant methyl ester groups, which could be further modified post-polymerization.

This protocol describes a representative synthesis of a polyamide from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and terephthaloyl chloride.

-

Preparation of Monomer Solution: In a nitrogen-purged flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous N-methyl-2-pyrrolidone (NMP).

-

Initiation of Polymerization: Cool the solution to 0°C in an ice bath. Slowly add a solution of terephthaloyl chloride (1 equivalent) in NMP to the stirred monomer solution.

-

Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol. Collect the fibrous precipitate by filtration, wash thoroughly with water and methanol, and dry under vacuum at 80°C.

Synthesis of Soluble Polyimides

This compound can also be used as a diamine monomer in the synthesis of polyimides, reacting with dianhydrides. The resulting polyimides are expected to exhibit enhanced solubility due to the disruption of chain packing by the meta-substitution pattern and the flexible side chain.

This protocol outlines the synthesis of a polyimide from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and pyromellitic dianhydride (PMDA).

-

Poly(amic acid) Formation: In a dry, nitrogen-filled flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride and triethylamine in anhydrous NMP. Add solid pyromellitic dianhydride portion-wise to the stirred solution at room temperature. Continue stirring for 24 hours to form the poly(amic acid) solution.

-

Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine. Heat the mixture to 120°C and maintain for 3 hours to effect cyclodehydration.

-

Isolation: Cool the solution and precipitate the polyimide by pouring it into methanol. Filter, wash, and dry the polymer as described for the polyamide synthesis.[4]

Table 2: Predicted Thermal Properties of Polymers Derived from Methyl 2-(3-(aminomethyl)phenyl)acetate Hydrochloride

| Polymer Type | Expected Glass Transition Temperature (Tg) | Expected Decomposition Temperature (Td) | Rationale |

| Polyamide | 190-220 °C | 300-350 °C | Based on data for similar aromatic polyamides with flexible side chains.[5] |

| Polyimide | 220-260 °C | 350-400 °C | Based on data for polyimides derived from alicyclic dianhydrides and aromatic diamines.[6] |

A Versatile Scaffold in Drug Discovery and Development

The structural motifs present in Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride are of significant interest in medicinal chemistry. The phenylacetate core is found in several classes of bioactive molecules, and the primary amine provides a convenient handle for derivatization.

Synthesis of Bioactive Amide Derivatives

The primary amine can be readily acylated to generate a library of amide derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) by varying the acyl group.

This protocol details a general procedure for the acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

-

Reactant Preparation: Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1 equivalent) and a suitable base (e.g., triethylamine, 2.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Acylation: Cool the solution to 0°C. Add the desired acyl chloride (1.1 equivalents) dropwise with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.[7]

Sources

- 1. Buy Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | 197792-60-2 [smolecule.com]

- 2. 197792-60-2|Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride|BLD Pharm [bldpharm.com]

- 3. METHYL 2-(3-(AMINOMETHYL)PHENYL)ACETATE HYDROCHLORIDE | 197792-60-2 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. websites.umich.edu [websites.umich.edu]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Introduction: A Versatile Scaffold for Drug Discovery

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a key building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive primary amine and a methyl ester, offers a versatile platform for the synthesis of a wide array of derivatives. The aminomethylphenyl moiety is a common scaffold in various biologically active compounds. The ability to selectively modify the primary amine through nucleophilic substitution reactions opens up a vast chemical space for the exploration of new therapeutic agents.

This guide provides detailed application notes and protocols for the most common nucleophilic substitution reactions performed on Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: N-acylation and N-alkylation (including direct alkylation and reductive amination). The protocols are designed to be robust and adaptable, providing researchers with the tools to efficiently synthesize libraries of compounds for screening and lead optimization.

A critical consideration when working with Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is its salt form. The primary amine is protonated as a hydrochloride salt, which renders it non-nucleophilic. Therefore, the first step in any of these reactions is the in-situ neutralization of the amine using a suitable base to liberate the free, nucleophilic primary amine. The choice of base is crucial and depends on the specific reaction conditions and the nature of the electrophile.

I. N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that converts the primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate into an amide. This reaction is widely used to introduce a vast array of functional groups, which can significantly impact the biological activity, physicochemical properties, and metabolic stability of the parent molecule. The resulting amide bond is a key feature in many pharmaceutical agents.[3]

Causality of Experimental Choices:

-

Acylating Agents: Acyl chlorides and acid anhydrides are commonly used due to their high reactivity. Activated esters, such as N-hydroxysuccinimide (NHS) esters, offer a milder alternative that can be beneficial when dealing with sensitive substrates.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the hydrochloride salt and scavenge the acidic byproduct (e.g., HCl) formed during the reaction. An excess of the base is often employed to ensure the reaction goes to completion.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using highly reactive acyl chlorides, and then allowed to warm to room temperature.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride using an acyl chloride.

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq).

-

Dissolution and Basification: Add anhydrous DCM to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Data Presentation:

| Entry | Acyl Chloride | Product | Typical Yield (%) |

| 1 | Acetyl chloride | Methyl 2-(3-(acetamidomethyl)phenyl)acetate | >90 |

| 2 | Benzoyl chloride | Methyl 2-(3-(benzamidomethyl)phenyl)acetate | >90 |

| 3 | Cyclopropanecarbonyl chloride | Methyl 2-(3-((cyclopropanecarboxamido)methyl)phenyl)acetate | >85 |

Note: Yields are estimates based on general acylation reactions and may vary depending on the specific acyl chloride and reaction conditions.

Visualization of Experimental Workflow:

Caption: Workflow for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

II. N-Alkylation: Expanding the Amine Scaffold

N-alkylation of the primary amine group in Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride introduces alkyl substituents, leading to the formation of secondary and tertiary amines. These modifications are crucial in drug design as they can influence receptor binding, selectivity, and pharmacokinetic properties. Two primary methods for N-alkylation are discussed: direct alkylation with alkyl halides and reductive amination with aldehydes or ketones.

A. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). A significant challenge with this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of over-alkylated tertiary amine and even quaternary ammonium salt byproducts.

Causality of Experimental Choices:

-

Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Using a stoichiometric amount or a slight excess of the alkylating agent is crucial to minimize over-alkylation.

-

Base: A non-nucleophilic base is required to neutralize the hydrochloride salt and the hydrogen halide formed during the reaction. Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective choices.

-

Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable for this reaction.

-

Temperature: The reaction temperature is typically elevated to facilitate the substitution reaction, but should be carefully controlled to minimize side reactions.

Protocol 2: General Procedure for Direct N-Alkylation

This protocol provides a general method for the mono-N-alkylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K2CO3)

-

Anhydrous Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation:

| Entry | Alkyl Halide | Product | Typical Yield (%) |

| 1 | Methyl iodide | Methyl 2-(3-((methylamino)methyl)phenyl)acetate | 40-60 |

| 2 | Benzyl bromide | Methyl 2-(3-((benzylamino)methyl)phenyl)acetate | 50-70 |

| 3 | Ethyl bromoacetate | Methyl 2-(3-(((2-ethoxy-2-oxoethyl)amino)methyl)phenyl)acetate | 45-65 |

Note: Yields can vary significantly due to the potential for over-alkylation. Careful control of stoichiometry and reaction time is essential.

B. N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of secondary and tertiary amines.[4][5] It involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method offers better control over the degree of alkylation compared to direct alkylation.

Causality of Experimental Choices:

-

Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

-

Reducing Agent: A mild reducing agent that selectively reduces the imine in the presence of the carbonyl group is required. Sodium triacetoxyborohydride (NaBH(OAc)3) is a popular choice due to its mildness and effectiveness.[6] Sodium cyanoborohydride (NaBH3CN) is also commonly used.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)3. Methanol is often used with NaBH3CN.

-

Catalyst: A catalytic amount of acetic acid is sometimes added to facilitate imine formation.

Protocol 3: General Procedure for Reductive Amination

This protocol details a general procedure for the N-alkylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride via reductive amination.

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

-

Aldehyde or Ketone (e.g., acetone, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

-

Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) to the mixture and stir for 30-60 minutes at room temperature to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

| Entry | Carbonyl Compound | Product | Typical Yield (%) |

| 1 | Acetone | Methyl 2-(3-((isopropylamino)methyl)phenyl)acetate | >85 |

| 2 | Benzaldehyde | Methyl 2-(3-((benzylamino)methyl)phenyl)acetate | >90 |

| 3 | Cyclohexanone | Methyl 2-(3-((cyclohexylamino)methyl)phenyl)acetate | >85 |

Note: Yields for reductive amination are generally higher and the reactions are cleaner compared to direct alkylation.

Visualization of Reductive Amination Mechanism:

Caption: Simplified mechanism of reductive amination.

III. Conclusion and Future Perspectives

The protocols outlined in this guide provide a solid foundation for the derivatization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride through N-acylation and N-alkylation reactions. These methods are robust, scalable, and adaptable to a wide range of substrates, making them highly valuable for the synthesis of compound libraries for drug discovery programs. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and purity.

Future work in this area could involve the development of one-pot, multi-component reactions starting from Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride to further streamline the synthesis of complex molecules. Additionally, the exploration of enzymatic and biocatalytic methods for these transformations could offer improved selectivity and sustainability.[7] The versatility of this starting material ensures its continued importance as a key building block in the ongoing quest for novel therapeutics.

References

- US Patent US20040102651A1: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Highly Efficient N-Monomethylation of Primary Aryl Amines. ResearchGate. [Link]

- CN Patent CN104496809A: Synthesis method of drug intermediate phenyl acetate.

-

N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- US Patent US11702401B2: Compounds and methods of use.

-

Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N′-diacetyl derivatives. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis and characterization of (N→B) phenyl[ N-alkyl- N-(2-alkyl)aminodiacetate- O, O′, N]boranes and phenyl[ N-alkyl. ResearchGate. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC - NIH. [Link]

-

Synthesis method of methyl phenylacetate. Eureka | Patsnap. [Link]

-

Reductive amination. Wikipedia. [Link]

- Advanced drug development and manufacturing.

-

Exercise 23.15 - Prepare an Amine via a Reductive Amination. YouTube. [Link]

-

Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PMC - NIH. [Link]

-

Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. ChemRxiv. [Link]

-

Reductive Amination - Common Conditions. organic-chemistry.org. [Link]

Sources

- 1. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxidation Reactions of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the oxidation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This versatile organic compound serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The primary focus of this guide is the selective oxidation of the benzylic aminomethyl group to yield two key synthetic intermediates: the corresponding aldehyde, methyl 2-(3-formylphenyl)acetate, and the carboxylic acid, methyl 2-(3-carboxyphenyl)acetate. We present detailed, field-proven protocols, explain the causality behind experimental choices, and provide a mechanistic framework to ensure reproducibility and success.

Introduction: A Molecule of Strategic Importance

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride possesses a unique trifecta of functional groups: a primary benzylic amine, a methyl ester, and a substituted aromatic ring. This structural arrangement makes it a powerful synthon for creating complex molecular architectures. The aminomethyl group, in particular, is a prime target for chemical modification. Its oxidation opens pathways to carbonyl compounds, which are cornerstones of carbon-carbon and carbon-nitrogen bond-forming reactions.

The primary challenge and strategic goal in the oxidation of this substrate is chemoselectivity . The chosen oxidation method must selectively target the aminomethyl group while preserving the integrity of the methyl ester and the aromatic ring. This guide addresses this challenge by providing protocols for both partial and complete oxidation, transforming the amine into either an aldehyde or a carboxylic acid, respectively.

Core Concepts: The Chemistry of Benzylic Amine Oxidation

The oxidation of a primary benzylic amine, such as the one in our topic compound, can proceed through several stages. The initial oxidation typically forms an imine.[2][3] This imine can then be hydrolyzed to an aldehyde. If a sufficiently strong oxidizing agent is used, the aldehyde can be further oxidized to a carboxylic acid.

Key Oxidation Products:

-

Partial Oxidation Product: Methyl 2-(3-formylphenyl)acetate (an aldehyde)

-

Complete Oxidation Product: Methyl 2-(3-carboxyphenyl)acetate (a carboxylic acid)

The choice of oxidant and reaction conditions is paramount in directing the reaction toward the desired product. Mild, controlled conditions favor the formation of the aldehyde, while more aggressive reagents will push the reaction to the carboxylic acid.

Caption: Oxidation pathways of the starting material.

Protocol I: Selective Oxidation to Methyl 2-(3-formylphenyl)acetate

The conversion of the aminomethyl group to a formyl group provides a valuable intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations. This protocol utilizes a TEMPO-catalyzed system, renowned for its high selectivity in oxidizing primary alcohols to aldehydes with minimal over-oxidation.[4] While our substrate is a primary amine, the underlying principle of a mediated oxidation provides the necessary control.

Rationale and Mechanistic Insight

This protocol is adapted from established methods for the selective oxidation of primary alcohols and amines. The key components are:

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): A stable free radical that acts as the primary catalytic oxidant. It is converted to the active N-oxoammonium ion.

-

Trichloroisocyanuric Acid (TCCA): The stoichiometric or co-oxidant. Its role is to regenerate the active N-oxoammonium species from the hydroxylamine form of TEMPO, allowing TEMPO to be used in catalytic amounts.[4]

-

Biphasic System (DCM/Water): Dichloromethane (DCM) dissolves the organic substrate, while the aqueous phase contains buffers and other reagents. This setup facilitates product isolation and helps control the reaction environment.

-

Controlled pH: The reaction rate for imine formation, a key intermediate step, is often optimal around a pH of 5.[2] At very low pH, the amine is protonated and non-nucleophilic, while at high pH, the subsequent steps can be hindered.[2]

Caption: Workflow for TEMPO-catalyzed oxidation.

Detailed Experimental Protocol

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

-

TEMPO (0.05 eq)

-

Trichloroisocyanuric acid (TCCA) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and dissolve it in a 1:1 mixture of DCM and water.

-

Add sodium bicarbonate (3.0 eq) to neutralize the hydrochloride and buffer the solution. Add TEMPO (0.05 eq).

-

Cool the vigorously stirring mixture to 0°C in an ice bath.

-

In a separate flask, dissolve TCCA (1.1 eq) in a minimal amount of DCM.

-

Add the TCCA solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant. Stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure methyl 2-(3-formylphenyl)acetate.[5]

Data Summary

| Parameter | Value | Rationale |

| Expected Yield | 75-85% | High selectivity of TEMPO/TCCA system minimizes side products. |

| Reaction Time | 1-3 hours | Reaction is typically rapid at 0°C. |

| Temperature | 0°C | Controls reaction rate and prevents over-oxidation. |

| Purity | >95% (post-chromatography) | Chromatography effectively removes catalyst and byproducts. |

Protocol II: Complete Oxidation to Methyl 2-(3-carboxyphenyl)acetate

For applications requiring a carboxylic acid moiety, a more potent oxidation strategy is necessary. This can be achieved either in a one-pot tandem reaction or via a multi-step sequence. A biomimetic tandem oxidation provides an elegant one-pot solution, mimicking biological amine oxidation pathways.[6]

Rationale and Mechanistic Insight

This protocol is based on a tandem oxidation strategy that first converts the primary amine to an imine, which is then oxidized to the carboxylic acid.[6]

-

Initial Oxidation (Amine to Imine): This step can be catalyzed by various systems, including those that mimic copper-containing amine oxidases.

-

Second Oxidation (Imine to Carboxylic Acid): tert-Butyl hydroperoxide (TBHP) is an effective oxidant for converting the intermediate imine directly to the carboxylic acid. This bypasses the isolation of the aldehyde intermediate.

-

One-Pot Procedure: Combining these steps into a single reaction vessel improves efficiency and reduces waste from intermediate workups and purifications.

Detailed Experimental Protocol

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

-

A suitable catalyst for aerobic amine oxidation (e.g., an ortho-naphthoquinone catalyst system, as described in the literature).[6]

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (3.0 eq)

-

Acetonitrile (MeCN) or another suitable solvent

-

Sodium bicarbonate (NaHCO₃) (1.1 eq)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Deionized Water

-

Brine

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) and NaHCO₃ (1.1 eq) in the chosen solvent.

-

Add the aerobic oxidation catalyst. Stir the reaction mixture under an atmosphere of air or oxygen at room temperature until the starting material is consumed (monitor by TLC), indicating formation of the imine intermediate.

-

Add TBHP (3.0 eq) to the reaction mixture. Heat the reaction to 50-60°C and stir until the imine intermediate is fully converted to the carboxylic acid product (monitor by TLC).

-

Cool the reaction to room temperature and quench by adding saturated aqueous sodium sulfite solution.

-

Acidify the mixture with 1M HCl to pH ~3-4 to protonate the carboxylic acid product.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Data Summary

| Parameter | Value | Rationale |

| Expected Yield | 65-80% | One-pot tandem reactions can have slightly lower overall yields but offer procedural simplicity. |

| Reaction Time | 12-24 hours | The two-stage process requires more time for completion. |

| Temperature | RT then 50-60°C | Different temperature optima for the two catalytic cycles. |

| Purity | >95% (post-purification) | Standard purification methods are effective. |

Conclusion

The oxidation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a strategically important transformation that unlocks access to valuable aldehyde and carboxylic acid intermediates. The choice of protocol—a mild, selective TEMPO-based system for the aldehyde or a more robust tandem oxidation for the carboxylic acid—must be guided by the specific synthetic goal. By understanding the underlying chemical principles and carefully controlling reaction parameters as detailed in this guide, researchers can reliably and efficiently perform these critical transformations.

References

-

Primary amine oxidation - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2012). Available at: [Link]

-

Chi, Y., & Gellman, S. H. (2006). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Citric acid cycle. Available at: [Link]

-

Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Available at: [Link]

- Google Patents. (n.d.). DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid.

-

Organic Syntheses. (2009). THE DIRECT ACYL-ALKYLATION OF ARYNES. [PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

-

The Journal of Organic Chemistry. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Available at: [Link]

-

PubMed. (2021). One-Pot Direct Oxidation of Primary Amines to Carboxylic Acids through Tandem ortho-Naphthoquinone-Catalyzed and TBHP-Promoted Oxidation Sequence. Available at: [Link]

Sources

- 1. Buy Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride | 197792-60-2 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview [jove.com]

- 4. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 5. methyl 2-(3-formylphenyl)acetate - CAS:142327-44-4 - Abovchem [abovchem.com]

- 6. One-Pot Direct Oxidation of Primary Amines to Carboxylic Acids through Tandem ortho-Naphthoquinone-Catalyzed and TBHP-Promoted Oxidation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Abstract

This comprehensive guide provides a suite of detailed analytical methods for the characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS No: 197792-60-2). As a key intermediate in pharmaceutical synthesis, the purity, stability, and identity of this compound are of paramount importance. This document outlines protocols for identity confirmation, purity assessment, and the analysis of potential impurities and degradation products. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a framework for robust quality control and characterization. The guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and parameters, ensuring a deep understanding of the analytical workflow.

Introduction and Physicochemical Profile

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic ester containing a primary amine, making it a versatile building block in medicinal chemistry and organic synthesis. Its hydrochloride salt form is intended to enhance aqueous solubility, a critical factor for many pharmaceutical applications. A thorough understanding of its physicochemical properties is the foundation for developing robust analytical methods.

Chemical Structure:

Table 1: Physicochemical Properties of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

| Property | Value | Source |

| CAS Number | 197792-60-2 | |

| Molecular Formula | C₁₀H₁₄ClNO₂ | |

| Molecular Weight | 215.68 g/mol | |

| Appearance | White to off-white solid | |

| Aqueous Solubility | The hydrochloride salt improves aqueous solubility. | |

| Stability in Solution | Aqueous solutions may degrade within 72 hours at 25°C. Storage at -20°C under an inert atmosphere is recommended. | |

| Estimated pKa | The pKa of the primary amino group is estimated to be around 9.5, based on structurally similar compounds. |

Analytical Strategy Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride. This guide will detail the following key analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For purity determination, quantification, and stability-indicating assays.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile impurities, often requiring derivatization.

-

Spectroscopic Methods (NMR, FTIR): For unambiguous structural elucidation and identity confirmation.

-

Forced Degradation Studies: To understand the degradation pathways and develop stability-indicating methods.

The following diagram illustrates the integrated analytical workflow:

Application Notes and Protocols for Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Introduction: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a versatile bifunctional organic building block possessing both a primary amine and a methyl ester. This unique arrangement of functional groups, a primary aminomethyl group and a methyl acetate substituent on a phenyl ring, makes it a valuable starting material in medicinal chemistry and materials science. Its applications range from the synthesis of novel heterocyclic scaffolds to its use as a linker in more complex molecular architectures.[1] This guide provides detailed experimental protocols for two common transformations of this compound: N-acylation of the primary amine and a one-pot hydrolysis-lactamization to synthesize a substituted isoindolinone. These protocols are designed for researchers in drug development and organic synthesis, providing not only step-by-step instructions but also the underlying chemical principles and expected outcomes.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is critical for successful and safe experimentation.

| Property | Value | Source |

| CAS Number | 197792-60-2 | Smolecule |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Smolecule |

| Molecular Weight | 215.68 g/mol | Smolecule |

| Appearance | White solid | Chemicalbook |

| Storage | Inert atmosphere, 2-8°C | BLD Pharm |

Safety Precautions: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Note 1: Synthesis of N-Acylated Derivatives

Scientific Rationale: The primary amine of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride provides a nucleophilic site for the formation of amide bonds. N-acylation is a fundamental transformation in organic chemistry, often employed to introduce diverse functionalities, modify pharmacokinetic properties of drug candidates, or prepare precursors for further synthetic manipulations. The following protocol describes a standard Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[3][4]

Experimental Workflow: N-Acylation

Caption: Workflow for the N-acylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride.

Detailed Protocol: N-Benzoylation

This protocol details the N-benzoylation of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride as a representative example.

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated product.

Expected Outcome: The expected product is methyl 2-(3-(benzamidomethyl)phenyl)acetate. The yield will vary depending on the specific acyl chloride used but is generally expected to be in the range of 70-90%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Note 2: Synthesis of 2-Substituted Isoindolin-1-ones

Scientific Rationale: The bifunctional nature of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride allows for intramolecular cyclization reactions to form heterocyclic structures. Isoindolinones are a common scaffold in many biologically active molecules. This protocol describes a one-pot procedure involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an intramolecular amide bond formation (lactamization) to yield the isoindolinone. Lithium hydroxide is a common reagent for the saponification of esters.[5][6][7]

Synthetic Pathway: Hydrolysis and Lactamization

Caption: Reaction pathway for the synthesis of an isoindolinone derivative.

Detailed Protocol: One-Pot Hydrolysis and Lactamization

Materials:

-

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Hydrolysis: Dissolve Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.2 eq) and stir the mixture at room temperature overnight. Monitor the hydrolysis by TLC until the starting ester is consumed.

-

Lactamization: Acidify the reaction mixture to approximately pH 2 with 1M HCl.

-

Heat the mixture to reflux for 4-6 hours. The progress of the lactamization can be monitored by TLC.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Expected Outcome: The expected product is 4-(carboxymethyl)-2,3-dihydro-1H-isoindol-1-one. The yield for this two-step, one-pot procedure is expected to be moderate, typically in the range of 40-60%. The product can be characterized by ¹H NMR, ¹³C NMR, IR (presence of a lactam carbonyl), and mass spectrometry.

References

-

PubChem. Methyl 2-(3-aminophenyl)acetate hydrochloride. Available at: [Link]

- Google Patents. EP3672935A1 - Process for purifying long chain amino acids.

-

PubMed. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Available at: [Link]

-

ResearchGate. (PDF) Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives. Available at: [Link]

-

Dalton Transactions. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

-

PubMed. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Available at: [Link]

-

Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available at: [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

-

Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Available at: [Link]

-

Chemical Pharmaceutical Bulletin. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Available at: [Link]

-

ResearchGate. Different methods for the synthesis of N‐methylated amides.. Available at: [Link]

-

National Institutes of Health. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

-

Chemguide. acyl chlorides with ammonia or primary amines. Available at: [Link]

-

ResearchGate. The synthesis of 3-aryl-3-azetidinyl acetic acid esters by rhodium(I)-catalysed conjugate addition of organoboron reagents | Request PDF. Available at: [Link]

-

Diaion. Separation and Refining of Amino acids. Available at: [Link]

-

Chemistry Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Available at: [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

-

SciSpace. Solvent-free synthesis of amide: a novel technique of green chemistry. Available at: [Link]

-

OSTI.GOV. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. Available at: [Link]

-

ACS Green Chemistry Institute. Bases. Available at: [Link]

-

Organic Letters. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Available at: [Link]

-

Semantic Scholar. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas.. Available at: [Link]

-

Wiley Online Library. Transition Metal Complexes of NHC Ligands Functionalized with the Cationic (η5-Cyclopentadienyl)(η6. Available at: [Link]

-

International Journal of ChemTech Research. Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

-

Organic Chemistry Data. Amine to Amide (via Acid Chloride). Available at: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. Available at: [Link]

-

Organic Letters. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Available at: [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.. Available at: [Link]

-

Semantic Scholar. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Available at: [Link]

-